![molecular formula C8H5F3O2 B1589503 2-Hydroxy-6-(trifluoromethyl)benzaldehyde CAS No. 58914-35-5](/img/structure/B1589503.png)
2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Overview
Description
2-Hydroxy-6-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized through the direct reaction of 2-hydroxybenzaldehyde with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) under controlled conditions.
Bromination and Subsequent Replacement: Another method involves the bromination of 2-hydroxybenzaldehyde followed by the replacement of the bromine atom with a trifluoromethyl group using reagents like trifluoromethyl lithium (CF₃Li).
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The choice of catalysts and reaction conditions is optimized to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 2-Hydroxy-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Hydroxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde can be achieved through various methods:
- Direct Reaction : Combining 2-hydroxybenzaldehyde with trifluoromethylating agents like trifluoromethyl iodide (CF₃I).
- Bromination and Replacement : Brominating 2-hydroxybenzaldehyde and replacing the bromine with a trifluoromethyl group using trifluoromethyl lithium (CF₃Li).
These synthetic routes enable the selective introduction of functional groups while maintaining the integrity of the aromatic system.
Pharmaceuticals
The compound is extensively studied for its potential in drug design and development:
- Biological Activity : The trifluoromethyl group enhances biological activity, making derivatives of this compound valuable in treating diseases such as cancer and inflammatory disorders .
- Fluorescent Probes : It serves as a fluorescent probe in biological studies, allowing researchers to track cellular processes due to its ability to conjugate easily with biomolecules.
Case Study : Derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease pathways, highlighting its potential therapeutic effects.
Agrochemicals
In agrochemical applications, this compound can be utilized as a building block for developing herbicides and pesticides. Its unique chemical properties allow for the design of molecules that can effectively target pests while minimizing environmental impact.
Materials Science
The compound is also applied in producing specialty chemicals and materials:
- Coatings and Adhesives : Its unique properties make it suitable for formulating coatings that require high durability and resistance to environmental factors.
- Electronic Materials : The compound's characteristics are beneficial in developing advanced electronic materials, enhancing performance in various applications.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In drug design, the trifluoromethyl group enhances the compound's binding affinity to molecular targets, such as enzymes and receptors. This group can also increase the metabolic stability of the compound, prolonging its therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It can bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Hydroxy-6-(trifluoromethyl)benzaldehyde is unique due to its combination of hydroxyl and trifluoromethyl groups. Similar compounds include:
2-Hydroxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)benzaldehyde: Lacks the hydroxyl group, leading to variations in reactivity and applications.
2-Hydroxy-6-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and stability.
These compounds differ in their chemical behavior and applications, highlighting the unique role of this compound in various fields.
Biological Activity
2-Hydroxy-6-(trifluoromethyl)benzaldehyde, with the molecular formula CHFO, is an aromatic aldehyde characterized by the presence of both a hydroxyl group (-OH) and a trifluoromethyl group (-CF) on a benzaldehyde structure. This compound is notable for its unique chemical properties and potential biological activities, making it a subject of interest in various fields such as organic chemistry and pharmaceuticals.
- Molecular Weight : Approximately 190.12 g/mol
- Physical Appearance : White to pale yellow solid
- Functional Groups : Hydroxyl (-OH), Trifluoromethyl (-CF)
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzaldehyde derivatives have been shown to reduce the Minimum Inhibitory Concentration (MIC) of standard antibiotics against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The mechanism often involves disruption of the bacterial plasma membrane, leading to increased permeability and enhanced efficacy of antibiotics .
Interaction with Biological Molecules
Preliminary studies suggest that this compound may interact with proteins and enzymes, potentially influencing their activity. Such interactions could provide insights into its mechanism of action if it is confirmed to exhibit biological activity .
Case Studies and Research Findings
- Inhibition of Enzymes :
- Antibiotic Modulation :
- Toxicity Studies :
Summary Table of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Reduces MIC for Staphylococcus aureus | |
Enzyme Inhibition | Inhibits AChE and BuChE | |
Toxicity | Toxic effects observed in Drosophila melanogaster |
Synthesis and Applications
The synthesis of this compound typically involves reactions that introduce functional groups while preserving the integrity of the aromatic system. One reported method includes the reaction of 2-hydroxy-3,6-dichlorobenzaldehyde with trifluoromethyltrimethylsilane using a palladium catalyst .
Applications in Research and Industry
This compound has potential applications in:
- Pharmaceuticals : Development of new antimicrobial agents.
- Organic Synthesis : As an intermediate in synthesizing more complex molecules.
- Chemical Research : Studied for its unique reactivity due to the trifluoromethyl group.
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBICWJRPNXPHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457563 | |
Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58914-35-5 | |
Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58914-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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